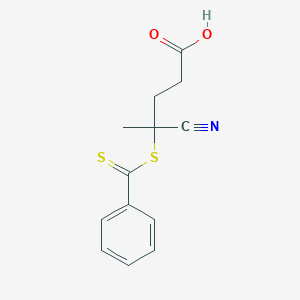

4-Cyano-4-(thiobenzoylthio)pentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-13(9-14,8-7-11(15)16)18-12(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKQCPNHMVAWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(C#N)SC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432869 | |

| Record name | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201611-92-9 | |

| Record name | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

solubility and stability of 4-Cyano-4-(thiobenzoylthio)pentanoic acid

An In-depth Technical Guide on the Solubility and Stability of 4-Cyano-4-(thiobenzoylthio)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Understanding these properties is crucial for its effective application in controlled radical polymerization, particularly in the synthesis of well-defined polymers for drug delivery and other advanced applications.

Physicochemical Properties

This compound, also known as CPADB, is a pinkish powder with the following properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂S₂[1][2] |

| Molecular Weight | 279.38 g/mol [1][2] |

| Melting Point | 94-98 °C[1][3][4] |

| pKa (Predicted) | 4.07 ± 0.10[3] |

| Appearance | Pink powder[3] |

| Storage Temperature | 2-8°C, protected from light[1][3][4] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various polymerization systems. While precise quantitative data is not extensively published, qualitative information and data from its use in synthesis provide valuable insights.

Table of Qualitative and Estimated Solubility

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (g/L) at Ambient Temperature |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][3] | 10 - 50 |

| Methanol | Slightly Soluble[1][3] | 10 - 50 |

| Chloroform | Sparingly Soluble[1][3] | 1 - 10 |

| Ethyl Acetate | Very Slightly Soluble[1][3] | < 1 |

| Dichloromethane (DCM) | Soluble (used in reactions) | > 50 |

| Dimethylformamide (DMF) | Soluble (used in polymerizations)[5] | > 50 |

| Dioxane | Soluble (used in polymerizations) | > 50 |

| Acetone | Soluble | > 50 |

| Ethanol | Soluble | > 50 |

| Water | Insoluble | < 0.1 |

| Hexane | Insoluble | < 0.1 |

Note: Estimated quantitative solubility values are based on qualitative descriptions and common concentrations used in reported experimental procedures. These values should be experimentally verified for specific applications.

Stability Profile

This compound exhibits sensitivities to hydrolysis, heat, and light. Understanding these degradation pathways is essential for proper storage and handling to ensure its efficacy as a RAFT agent.

Hydrolytic Stability

The dithiobenzoate functional group is susceptible to hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is influenced by pH. Additionally, the nitrile group can undergo self-catalyzed hydrolysis to form an amide adduct, especially in the presence of the adjacent carboxylic acid moiety.

Thermal Stability

This RAFT agent is generally stable at ambient temperatures. However, at elevated temperatures, typically above 120°C, thermal decomposition can occur. Dithiobenzoates are generally considered to be stable up to around 180°C.

Photolytic Stability

Exposure to light, particularly UV and blue light, can lead to the degradation of the thiocarbonylthio group. Therefore, it is crucial to store the compound in the dark and protect reaction mixtures from light to prevent premature decomposition.

Experimental Protocols

Protocol for Determining Quantitative Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent.

Caption: Workflow for quantitative solubility determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy (measuring absorbance at the λmax of the thiocarbonylthio group) or High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Calculation: Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.

Protocol for Assessing Stability

This protocol provides a framework for evaluating the hydrolytic, thermal, and photolytic stability of this compound. The International Council for Harmonisation (ICH) Q1 guidelines offer a comprehensive framework for stability testing of drug substances, which can be adapted for this compound.[6][7][8][9][10]

Caption: Experimental workflow for stability assessment.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent or buffer system.

-

Stress Conditions:

-

Hydrolytic Stability: Incubate solutions at different pH values (e.g., acidic, neutral, basic) at a constant temperature.

-

Thermal Stability: Store solutions at various elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

-

Photostability: Expose solutions to a controlled light source (e.g., UV lamp or a specific wavelength LED) while maintaining a constant temperature. A control sample should be kept in the dark.

-

-

Time-Point Sampling: Withdraw aliquots of the solutions at predetermined time intervals.

-

Analysis: Analyze the samples to quantify the remaining amount of intact this compound and identify any degradation products.

-

UV-Vis Spectroscopy: Monitor the decrease in absorbance of the characteristic thiocarbonylthio peak.

-

NMR Spectroscopy: Observe changes in the chemical shifts and integration of protons or carbons specific to the parent compound and the appearance of new signals from degradation products.

-

HPLC: Separate and quantify the parent compound and its degradants. This is a powerful technique for stability-indicating assays.

-

-

Data Analysis: Plot the concentration of the remaining compound against time to determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life under each condition.

Logical Relationships in Stability Studies

The stability of this compound is influenced by a combination of factors. The following diagram illustrates the logical relationship between the compound's intrinsic properties, external stress factors, and the resulting degradation pathways.

Caption: Factors influencing the stability of this compound.

Conclusion

The are paramount to its successful use in synthesizing well-defined polymers. While it exhibits good solubility in many common organic solvents used for polymerization, its susceptibility to hydrolytic, thermal, and photolytic degradation necessitates careful handling, storage, and reaction condition optimization. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these properties in their specific systems, ensuring the integrity of the RAFT agent and the successful outcome of their polymerizations.

References

- 1. This compound CAS#: 201611-92-9 [m.chemicalbook.com]

- 2. This compound | 201611-92-9 [chemicalbook.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid 201611-92-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. mastercontrol.com [mastercontrol.com]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

A Beginner's Guide to 4-Cyano-4-(thiobenzoylthio)pentanoic Acid in Polymer Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique in polymer chemistry that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions.[1] At the heart of this process is the RAFT agent, a molecule that reversibly deactivates propagating polymer chains, enabling "living" polymerization characteristics.

This guide focuses on a specific and highly versatile RAFT agent: 4-Cyano-4-(thiobenzoylthio)pentanoic acid. This sulfur-based chain transfer agent is particularly well-suited for the polymerization of methacrylate and methacrylamide monomers, making it a valuable tool for creating advanced polymers for various applications, including drug delivery and materials science.[2] Its carboxylic acid functionality also provides a convenient handle for post-polymerization modification, such as conjugation to biomolecules or surfaces.

This document provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and a general experimental procedure for its use in RAFT polymerization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and designing polymerization reactions.

| Property | Value |

| Synonyms | 4-Cyano-4-((phenylcarbonothioyl)thio)pentanoic acid, CPADB |

| CAS Number | 201611-92-9 |

| Molecular Formula | C13H13NO2S2[3][4][5] |

| Molecular Weight | 279.38 g/mol [2][4] |

| Appearance | Pink powder[4] |

| Melting Point | 94-98 °C[2][4] |

| Solubility | Sparingly soluble in Chloroform; Very slightly soluble in Ethyl Acetate; Slightly soluble in DMSO and Methanol.[4] |

| Storage Conditions | 2-8°C, protect from light.[2][4] |

Chemical Structure

The structure of this compound is fundamental to its function as a RAFT agent. The thiocarbonylthio group is responsible for mediating the polymerization, while the cyano and carboxylic acid groups influence its reactivity and provide functionality.

References

- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 201611-92-9 [chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid 201611-92-9 [sigmaaldrich.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

physical and chemical properties of 4-Cyano-4-(thiobenzoylthio)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-Cyano-4-(thiobenzoylthio)pentanoic acid, a key reagent in the field of polymer chemistry. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.

Chemical Identity and Structure

This compound is a highly specialized organic compound, primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Its structure incorporates a dithiobenzoate group, a cyano group, and a carboxylic acid functionality, making it a versatile tool for the synthesis of well-defined polymers.

Synonyms:

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

-

CPADB (4-Cyanopentanoic Acid Dithiobenzoate)

-

4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid[1]

Molecular Structure:

Figure 1. Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 201611-92-9[2] |

| Molecular Formula | C₁₃H₁₃NO₂S₂[2] |

| Molecular Weight | 279.38 g/mol |

| Appearance | Pinkish or yellow powder[3] |

| Melting Point | 94-98 °C |

| Boiling Point | 473.0 ± 55.0 °C (Predicted) |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) |

| Solubility | Sparingly soluble in chloroform, very slightly soluble in ethyl acetate, slightly soluble in DMSO and methanol. |

| pKa | 4.07 ± 0.10 (Predicted) |

| Storage Temperature | 2-8 °C, light-sensitive |

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from literature procedures.

Materials:

-

4,4'-Azobis(4-cyanopentanoic acid)

-

Di(thiobenzoyl) disulfide

-

Ethyl acetate

-

Nitrogen gas

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4,4'-azobis(4-cyanopentanoic acid) (e.g., 2.92 g, 11.5 mmol) and di(thiobenzoyl) disulfide (e.g., 2.13 g, 7 mmol) in distilled ethyl acetate (e.g., 40 mL).[4]

-

De-gas the solution by bubbling with nitrogen for at least 30 minutes.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for approximately 18 hours.[4]

-

After cooling to room temperature, remove the ethyl acetate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane (e.g., 2:3 v/v) as the eluent.[4]

-

Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Dissolve a small sample of the compound in a deuterated solvent such as chloroform-d (CDCl₃). The expected 1H NMR spectrum will show characteristic peaks for the aromatic protons of the thiobenzoyl group (typically in the range of 7.4-8.0 ppm), the methylene protons of the pentanoic acid chain (around 2.0-2.8 ppm), and the methyl protons (around 1.9 ppm). The acidic proton of the carboxylic acid group may appear as a broad singlet at a higher chemical shift (e.g., >10 ppm), which is often exchangeable with D₂O.

-

13C NMR: In a 13C NMR spectrum, expect to see resonances for the carbonyl carbon of the carboxylic acid (around 175-185 ppm), the thiocarbonyl carbon (C=S) at a significantly downfield shift (typically >200 ppm), the aromatic carbons (120-140 ppm), the cyano carbon (around 120 ppm), and the aliphatic carbons of the pentanoic acid backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample, for example, as a KBr pellet or a thin film.

-

The FT-IR spectrum is expected to show a broad O-H stretching vibration for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹.[5][6]

-

A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid should be present around 1700-1725 cm⁻¹.[5]

-

A characteristic absorption for the C≡N (cyano) stretch is expected around 2240-2260 cm⁻¹.

-

The C=S stretching vibration of the dithiobenzoate group typically appears in the region of 1050-1250 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of 279.38. Fragmentation patterns may show losses of characteristic groups such as the carboxylic acid, cyano, or thiobenzoyl moieties.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

RAFT Polymerization Mechanism

This diagram outlines the key steps in the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization process, where this compound acts as the chain transfer agent (CTA).

Caption: The mechanism of RAFT polymerization utilizing a chain transfer agent.

References

The Core of Control: A Technical Guide to the Role of Chain Transfer Agents in RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled radical polymerization (CRP) technique, offering unprecedented control over polymer molecular weight, architecture, and functionality. At the heart of this control lies the Chain Transfer Agent (CTA), a key molecule that dictates the living nature of the polymerization. This technical guide provides an in-depth exploration of the pivotal role of CTAs in RAFT polymerization, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate the underlying mechanisms.

The Mechanism of RAFT Polymerization: A Delicate Equilibrium

RAFT polymerization operates through a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains.[1][2] This process, mediated by the CTA, allows for the simultaneous growth of all polymer chains, leading to polymers with low polydispersity (PDI).[3] The overall mechanism can be broken down into several key stages:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer to form a propagating polymer chain (P•).[1]

-

Chain Transfer (Pre-equilibrium): The propagating radical (P•) adds to the thiocarbonylthio group (S=C(Z)S-R) of the CTA. This results in the formation of an intermediate radical adduct.[2]

-

Fragmentation: This intermediate is unstable and fragments, releasing either the initial propagating chain (P•) or a new radical (R•) derived from the CTA's R-group.[2]

-

Re-initiation: The newly formed radical (R•) initiates the growth of a new polymer chain.[1]

-

Main Equilibrium: A rapid equilibrium is established where the growing polymer chains (Pn• and Pm•) reversibly add to the polymeric CTA, ensuring that all chains have an equal opportunity to grow.[2] This is the crucial step for achieving narrow molecular weight distributions.

This intricate dance of activation and deactivation is the cornerstone of RAFT polymerization's control.

The Chain Transfer Agent: The Architect of Polymer Design

The choice of CTA is the most critical parameter in a successful RAFT polymerization. The CTA's structure, specifically the Z and R groups, governs its reactivity and suitability for a given monomer.[4]

The Z-group primarily influences the reactivity of the C=S double bond towards radical addition and stabilizes the intermediate radical. The general order of reactivity for Z-groups is: dithiobenzoates > trithiocarbonates > dithiocarbamates > xanthates.[5]

The R-group must be a good homolytic leaving group, capable of re-initiating polymerization. The stability of the R• radical is a key consideration.[5]

Selecting the Right CTA: A Guide for Common Monomers

The compatibility between the CTA and the monomer is paramount for achieving good control over the polymerization. Monomers are broadly classified as "More Activated Monomers" (MAMs), such as styrenes and (meth)acrylates, and "Less Activated Monomers" (LAMs), like vinyl acetate.[6] The following table provides a general guide for CTA selection.

| RAFT Agent Type (Z-group) | More Activated Monomers (MAMs) (e.g., Styrene, Methacrylates, Acrylates) | Less Activated Monomers (LAMs) (e.g., Vinyl Acetate, N-vinylpyrrolidone) |

| Dithiobenzoates | +++ | --- |

| Trithiocarbonates | +++ | - |

| Dithiocarbamates | +/- | +++ |

| Xanthates | - | +++ |

| Table 1: General guide for the selection of RAFT agents based on monomer type. '+++' indicates high suitability, '+/-' indicates moderate or partial control, and '---' indicates unsuitability.[4] |

Quantitative Insights into RAFT Control

The effectiveness of a RAFT polymerization is quantitatively assessed by comparing the theoretical (or predicted) number-average molecular weight (Mn) with the experimentally determined value, and by the polydispersity index (PDI). An ideal RAFT polymerization will show a linear increase in Mn with monomer conversion and a low PDI (typically < 1.3).[7]

The theoretical Mn can be calculated using the following formula:

Mn (theoretical) = (([Monomer]₀ / [CTA]₀) * Conversion * MW_monomer) + MW_CTA

Where:

-

[Monomer]₀ is the initial monomer concentration.

-

[CTA]₀ is the initial CTA concentration.

-

Conversion is the fractional monomer conversion.

-

MW_monomer is the molecular weight of the monomer.

-

MW_CTA is the molecular weight of the CTA.

Experimental Protocol: RAFT Polymerization of Methyl Methacrylate (MMA)

This section provides a detailed protocol for a typical RAFT polymerization of methyl methacrylate (MMA), a common MAM, using a trithiocarbonate CTA.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CTA)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Schlenk flask

-

Magnetic stirrer

-

Oil bath

-

Nitrogen or Argon source

Procedure:

-

Reagent Preparation: In a Schlenk flask, dissolve MMA (e.g., 5 g, 49.9 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (e.g., 0.172 g, 0.5 mmol), and AIBN (e.g., 8.2 mg, 0.05 mmol) in anhydrous toluene (e.g., 5 mL). The desired ratio of [Monomer]:[CTA]:[Initiator] is typically in the range of 100:1:0.1 to 1000:1:0.1.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitoring: At timed intervals, take aliquots of the reaction mixture to monitor monomer conversion (e.g., by ¹H NMR) and the evolution of molecular weight and PDI (e.g., by Gel Permeation Chromatography - GPC).

-

Termination: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.

Visualizing the Process: Diagrams of RAFT Polymerization

The following diagrams, generated using the DOT language, illustrate the core mechanism and a typical experimental workflow for RAFT polymerization.

Caption: The core mechanism of RAFT polymerization.

Caption: A typical experimental workflow for RAFT polymerization.

Troubleshooting Common Issues in RAFT Polymerization

Even with careful planning, challenges can arise. The following table outlines common problems and potential solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Broad PDI (> 1.5) | - Inappropriate CTA for the monomer. - Too high initiator concentration. - Presence of impurities or oxygen. | - Consult CTA selection guides. - Decrease the [Initiator]/[CTA] ratio. - Ensure thorough degassing and use purified reagents. |

| Slow Polymerization Rate | - Low reaction temperature. - Inefficient initiator. - High [CTA]/[Initiator] ratio. | - Increase the reaction temperature. - Choose an initiator with a suitable half-life at the reaction temperature. - Decrease the [CTA]/[Initiator] ratio. |

| Induction Period | - Presence of inhibitors (e.g., oxygen). - Slow fragmentation of the initial CTA adduct. | - Improve degassing procedure. - Select a CTA with a more appropriate R-group for the monomer. |

| Table 2: Troubleshooting guide for common issues in RAFT polymerization.[7] |

Conclusion

The Chain Transfer Agent is the linchpin of Reversible Addition-Fragmentation chain Transfer polymerization. Its judicious selection and the careful control of reaction parameters empower researchers to synthesize well-defined polymers with a high degree of precision. This guide has provided a comprehensive overview of the CTA's role, from the fundamental mechanism to practical experimental considerations. A thorough understanding of these principles is essential for harnessing the full potential of RAFT polymerization in the development of advanced materials for a myriad of applications, including drug delivery, diagnostics, and tissue engineering.

References

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. RAFT Polymerization [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of 4-Cyano-4-(thiobenzoylthio)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigations into the reactivity of 4-Cyano-4-(thiobenzoylthio)pentanoic acid, a key reagent in the field of polymer chemistry. This document details its synthesis, chemical properties, and, most notably, its application as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The information presented herein is intended to support researchers and professionals in the development of novel polymers for various applications, including drug delivery.

Core Chemical Properties

This compound is a sulfur-based compound that serves as a highly effective chain transfer agent (CTA) for controlling living radical polymerizations.[1][2] Its chemical structure allows for the controlled polymerization of various monomers, particularly methacrylates and methacrylamides.[1][2]

| Property | Value |

| Molecular Formula | C13H13NO2S2 |

| Molecular Weight | 279.38 g/mol [3] |

| CAS Number | 201611-92-9[3] |

| Appearance | Pink powder |

| Melting Point | 94-98°C |

| Solubility | Sparingly soluble in chloroform, very slightly soluble in ethyl acetate, slightly soluble in DMSO and methanol. |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of bis(thiobenzoyl)disulfide with 4,4'-azobis(4-cyanopentanoic acid). The following table summarizes a general synthetic protocol.

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield |

| bis(thiobenzoyl)disulfide | 4,4'-azobis(4-cyanopentanoic acid) | Ethyl acetate | Reflux under nitrogen for 18 hours | 61-64%[1] |

Reactivity in RAFT Polymerization

This compound is a versatile RAFT agent that facilitates the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[4][5] The presence of the carboxylic acid group is particularly advantageous for subsequent functionalization, such as the conjugation of biomolecules or drugs.[6]

General Mechanism of RAFT Polymerization

The RAFT process involves a series of addition-fragmentation equilibria that allow for the controlled growth of polymer chains. The overall mechanism is depicted in the following diagram.

References

- 1. This compound | 201611-92-9 [chemicalbook.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid 201611-92-9 [sigmaaldrich.com]

- 4. Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for RAFT Polymerization Utilizing 4-Cyano-4-(thiobenzoylthio)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This document provides detailed application notes and protocols for conducting RAFT polymerization using 4-Cyano-4-(thiobenzoylthio)pentanoic acid as a chain transfer agent (CTA). This particular CTA is highly effective for controlling the polymerization of a wide range of monomers, especially methacrylates and methacrylamides.[1] The resulting polymers, bearing a carboxylic acid end-group, are particularly amenable to post-polymerization modifications, such as bioconjugation, making them highly suitable for applications in drug delivery and biomaterials development.

Data Presentation: Polymerization Outcomes

The following tables summarize quantitative data from representative RAFT polymerizations using this compound with various monomers. These tables are intended to provide a comparative overview of expected outcomes under different experimental conditions.

Table 1: RAFT Polymerization of Methacrylates

| Monomer | [M]:[CTA]:[I] Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w ( g/mol ) | Đ (M_w/M_n) |

| Methyl Methacrylate (MMA) | 50:1:0.1 | Toluene | 70 | 5 | 65 | 4,800 | 5,300 | 1.10 |

| Diisopropyl...pentylphosphonate | 50:1:0.2 | DMF | 70 | 4 | 52 | 15,400 | 17,100 | 1.11 |

| Diisopropyl...pentylphosphonate | 100:1:0.2 | DMF | 70 | 6 | 68 | 28,100 | 31,500 | 1.12 |

Table 2: RAFT Polymerization of Acrylates and Other Monomers

| Monomer | [M]:[CTA]:[I] Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w ( g/mol ) | Đ (M_w/M_n) |

| Acrylonitrile | 500:1:0.4 | aq. NaSCN | 65 | 24 | >95 | 29,000 | 36,000 | 1.24 |

| N-isopropylacrylamide (NIPAM) | 100:1:0.5 | Dioxane | 70 | 4 | 55 | 11,300 | 13,000 | 1.15 |

Experimental Protocols

General Materials and Equipment

-

Monomers: Methyl methacrylate (MMA), Acrylonitrile, N-isopropylacrylamide (NIPAM), etc. (inhibitor removed prior to use).

-

RAFT Agent: this compound.

-

Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol).

-

Solvents: Anhydrous 1,4-dioxane, N,N-dimethylformamide (DMF), toluene, etc.

-

Schlenk flasks or similar reaction vessels.

-

Rubber septa, needles, and syringes.

-

Inert gas supply (Nitrogen or Argon).

-

Constant temperature oil bath or heating mantle with a stirrer.

-

Magnetic stir bars.

-

Purification solvents: Diethyl ether, methanol, petroleum ether, etc.

-

Characterization equipment: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) spectrometer.

Protocol 1: RAFT Polymerization of Methyl Methacrylate (MMA)

This protocol describes the synthesis of poly(methyl methacrylate) with a target degree of polymerization of 100.

-

Reactant Preparation:

-

In a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (55.8 mg, 0.2 mmol).

-

Add methyl methacrylate (2.0 g, 20 mmol).

-

Add AIBN (3.28 mg, 0.02 mmol).

-

Add 5 mL of toluene.

-

-

Degassing:

-

Seal the Schlenk flask with a rubber septum.

-

Perform three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the reaction mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere. Repeat this process two more times.

-

After the final thaw, backfill the flask with nitrogen or argon.

-

-

Polymerization:

-

Place the Schlenk flask in a preheated oil bath at 70°C.

-

Stir the reaction mixture for the desired time (e.g., 6 hours). The solution will become more viscous as the polymerization proceeds.

-

-

Termination and Purification:

-

To quench the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol (e.g., 200 mL) while stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate it into cold methanol to further purify it.

-

Dry the purified polymer under vacuum to a constant weight.

-

-

Characterization:

-

Determine the monomer conversion using ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.

-

Analyze the molecular weight (M_n, M_w) and dispersity (Đ) of the polymer using GPC/SEC.

-

Protocol 2: Synthesis of a Diblock Copolymer (e.g., PMMA-b-PNIPAM)

This protocol outlines the chain extension of a PMMA macro-CTA to form a diblock copolymer.

-

Macro-CTA Synthesis:

-

Synthesize a PMMA homopolymer using Protocol 1 with a desired initial degree of polymerization. Ensure the polymer is thoroughly dried and stored under inert conditions. This PMMA will serve as the macro-chain transfer agent (macro-CTA).

-

-

Chain Extension:

-

In a Schlenk flask, dissolve the purified PMMA macro-CTA (e.g., 1.0 g, with a known M_n to calculate molar amount) in a suitable solvent (e.g., 10 mL of dioxane).

-

Add the second monomer, N-isopropylacrylamide (NIPAM) (e.g., 1.13 g, 10 mmol), and AIBN (in a ratio of approximately 1:0.1 relative to the macro-CTA).

-

Degas the mixture using three freeze-pump-thaw cycles as described in Protocol 1.

-

Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8 hours).

-

-

Purification and Characterization:

-

Terminate the polymerization and purify the resulting diblock copolymer using a suitable non-solvent for PNIPAM, such as cold diethyl ether or petroleum ether.

-

Dry the polymer under vacuum.

-

Characterize the final block copolymer using GPC/SEC to observe the shift in molecular weight from the initial macro-CTA, confirming successful chain extension. Further characterization can be performed using ¹H NMR.

-

Visualizations

RAFT Polymerization Mechanism

Caption: The RAFT polymerization mechanism.

Experimental Workflow for RAFT Polymerization

References

Application Notes & Protocols for Block Copolymer Synthesis using 4-Cyano-4-(thiobenzoylthio)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers utilizing 4-Cyano-4-(thiobenzoylthio)pentanoic acid as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method offers excellent control over polymer molecular weight, dispersity, and architecture, making it highly suitable for creating well-defined materials for drug delivery and other biomedical applications.

Introduction to RAFT Polymerization with this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] The process involves a degenerative chain transfer mechanism mediated by a RAFT agent.[2] this compound is a versatile dithiobenzoate-based RAFT agent particularly effective for controlling the polymerization of methacrylate and methacrylamide monomers.[3] Its carboxylic acid functionality also allows for further post-polymerization modification, such as conjugation to biomolecules or surfaces.

The general mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria, allowing for the controlled growth of polymer chains. This controlled process is crucial for the synthesis of block copolymers, where a macro-CTA formed from the first monomer is used to initiate the polymerization of a second monomer, leading to the formation of a well-defined block architecture.

Experimental Protocols

General Synthesis of a First Block (Macro-CTA)

This protocol outlines the synthesis of a homopolymer that will serve as the macro-chain transfer agent for the subsequent polymerization of the second block.

Materials:

-

Monomer (e.g., Methyl Methacrylate, MMA)

-

This compound (CTA)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Solvent (e.g., N,N-Dimethylformamide, DMF; Toluene)

-

Argon or Nitrogen gas

-

Round bottom flask with a magnetic stir bar

-

Oil bath

Procedure:

-

To a round bottom flask, add the desired amounts of the first monomer, this compound (CTA), and AIBN, and dissolve them in the appropriate solvent.[4] The molar ratio of monomer to CTA will determine the target molecular weight, while the CTA to initiator ratio influences the polymerization rate and control.

-

Equip the flask with a condenser and deoxygenate the mixture by bubbling with argon or nitrogen for at least 30-40 minutes.[4]

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C).[4]

-

Allow the polymerization to proceed for the desired time to achieve the target monomer conversion. The reaction can be monitored by taking aliquots and analyzing them via ¹H NMR or gravimetry.

-

To quench the polymerization, cool the reaction mixture by immersing the flask in an ice bath and exposing it to air.

-

The resulting macro-CTA can be purified by precipitation in a non-solvent (e.g., cold methanol or diethyl ether) and dried under vacuum.

Synthesis of the Block Copolymer (Chain Extension)

This protocol describes the use of the purified macro-CTA from the previous step to synthesize the final block copolymer.

Materials:

-

Macro-CTA (from section 2.1)

-

Second Monomer (e.g., Oligo(ethylene glycol) methyl ether methacrylate, OEGMA)

-

Initiator (e.g., AIBN)

-

Solvent (e.g., Toluene)

-

Argon or Nitrogen gas

-

Round bottom flask with a magnetic stir bar

-

Oil bath

Procedure:

-

In a round bottom flask, dissolve the purified macro-CTA, the second monomer, and AIBN in the appropriate solvent.

-

Deoxygenate the reaction mixture by bubbling with argon or nitrogen for 30-40 minutes.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).[5]

-

Allow the polymerization to proceed for the specified duration.

-

Terminate the polymerization by cooling the reaction vessel.

-

The final block copolymer can be purified by precipitation in a suitable non-solvent to remove any unreacted monomer and initiator residues.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of block copolymers using this compound as the RAFT agent.

Table 1: Synthesis of Alkyne-Terminated PMMA and POEGMA-b-PMMA Block Copolymers [5]

| Polymer | Mₙ,SEC (g·mol⁻¹) | Dispersity (Đ) |

| PMMA-Alk | 3100 | 1.13 |

| POEGMA-b-PMMA-Alk | 8600 | 1.18 |

Mₙ,SEC: Number-average molecular weight determined by Size Exclusion Chromatography. Đ: Polydispersity Index.

Table 2: RAFT Polymerization of MMA using a Difluorophosphonylated-CTA [4]

| Entry | [MMA]₀/[CTA]₀ | Time (h) | Conversion (%) | Mₙ,th ( g/mol ) | Mₙ,SEC ( g/mol ) | Đ |

| 1 | 100 | 2 | 19 | 10200 | 11800 | 1.09 |

| 2 | 100 | 4 | 35 | 18100 | 19500 | 1.10 |

| 3 | 100 | 6 | 48 | 24600 | 26500 | 1.10 |

| 4 | 200 | 8 | 58 | 30000 | 32000 | 1.10 |

Mₙ,th: Theoretical number-average molecular weight. Mₙ,SEC: Number-average molecular weight determined by Size Exclusion Chromatography. Đ: Polydispersity Index.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in block copolymer synthesis via RAFT polymerization.

References

Application Notes and Protocols for the Polymerization of Methacrylates with 4-Cyano-4-(thiobenzoylthio)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of methacrylate monomers utilizing 4-Cyano-4-(thiobenzoylthio)pentanoic acid as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This document is intended to guide researchers in synthesizing well-defined methacrylate-based polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for various applications, including drug delivery systems.

Introduction to RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with predetermined molecular weights and low polydispersity.[1][2] The control over the polymerization is achieved through the use of a RAFT agent, such as this compound. This technique is valued for its versatility with a wide range of monomers and reaction conditions.[2] this compound is particularly effective for controlling the polymerization of methacrylates.[3][4]

The key to RAFT polymerization is a rapid equilibrium between active, propagating polymer chains and dormant polymer chains, which are capped with the RAFT agent. This process allows for the simultaneous growth of all polymer chains, leading to a narrow molecular weight distribution.

Experimental Protocols

Materials

-

Monomer: Methyl methacrylate (MMA), or other methacrylate derivatives. It is recommended to distill the monomer prior to use to remove inhibitors.

-

RAFT Agent: this compound.

-

Initiator: Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator. It should be recrystallized from a suitable solvent like ethanol before use.[5]

-

Solvent: Anhydrous solvents such as N,N-dimethylformamide (DMF), toluene, or benzene are typically used.[1][5][6]

-

Other Reagents: Inert gas (Argon or Nitrogen) for deoxygenation.

General Polymerization Procedure

The following protocol is a general guideline for the RAFT polymerization of methacrylates. The specific quantities and reaction conditions can be adjusted to target different molecular weights and polymer characteristics.

-

Preparation of Reaction Mixture: In a Schlenk tube equipped with a magnetic stir bar, add the desired amounts of the methacrylate monomer, this compound (RAFT agent), AIBN (initiator), and the solvent.

-

Deoxygenation: The reaction mixture must be thoroughly deoxygenated to prevent quenching of the radical polymerization. This is typically achieved by subjecting the mixture to three freeze-pump-thaw cycles.[6] Alternatively, bubbling with an inert gas like argon for 30-40 minutes can be employed.[5]

-

Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath set to the desired reaction temperature (typically 60-70 °C).[1][5][6]

-

Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking aliquots from the reaction mixture (using a degassed syringe) and analyzing them for monomer conversion (e.g., by ¹H NMR spectroscopy) and polymer molecular weight and polydispersity (e.g., by Size Exclusion Chromatography, SEC).[5]

-

Termination: Once the desired monomer conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.[5]

-

Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., cold methanol or diethyl ether) to remove unreacted monomer and other small molecules. The precipitated polymer is then collected by filtration and dried under vacuum.

Data Presentation

The following table summarizes representative experimental data for the RAFT polymerization of methacrylates using this compound.

| Monomer | [Monomer]:[CTA]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |

| pCF2MA | :[5]:[0.187] | DMF | 70 | 8 | 89 | 11,800 | 1.23 | [5] |

| MMA | :[5]:[0.1] | Toluene | 70 | 5 | 50 (targeted) | 3,100 | 1.14 | [6] |

| MMA | :[5]:[0.1] | Toluene | 70 | 5 | 70 (targeted) | - | - | [6] |

| MMA | :[5]:[0.1] | Toluene | 70 | 5 | 90 (targeted) | - | - | [6] |

| MMA | - | Benzene | 60 | 15 | - | - | - | [1] |

Mn = Number-average molecular weight; PDI (Đ) = Polydispersity Index

Visualizations

RAFT Polymerization Mechanism

References

Application Notes and Protocols for 4-Cyano-4-(thiobenzoylthio)pentanoic Acid in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CPADB) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in the synthesis of advanced drug delivery systems. CPADB is particularly effective for the controlled polymerization of methacrylate and methacrylamide monomers, enabling the creation of well-defined polymers for stimuli-responsive nanoparticles and polymer-drug conjugates.

Application Note 1: Synthesis of pH-Responsive Nanoparticles for Targeted Cancer Drug Delivery

The acidic tumor microenvironment provides a unique stimulus for the targeted release of anticancer drugs. By utilizing CPADB to synthesize block copolymers with pH-sensitive segments, it is possible to create nanoparticles that are stable at physiological pH (7.4) but disassemble or alter their structure in the acidic environment of a tumor (pH ~6.5) or within the endosomes of cancer cells (pH ~5.0-6.0), triggering drug release at the desired site.

Key Features:

-

Targeted Drug Release: Enhanced therapeutic efficacy by concentrating the drug at the tumor site, minimizing systemic toxicity.

-

Biocompatibility: Polymers synthesized from monomers like poly(ethylene glycol) (PEG) and poly(lactic-co-glycolic acid) (PLGA) are generally biocompatible and biodegradable.

-

Versatility: The RAFT process allows for the incorporation of various functional monomers to tune the pH-responsiveness and other properties of the nanoparticles.

Quantitative Data Summary: pH-Responsive Doxorubicin-Loaded Micelles

The following table summarizes typical characteristics of pH-responsive block copolymer micelles synthesized using CPADB for the delivery of the chemotherapeutic drug Doxorubicin (DOX).

| Parameter | Value |

| Polymer Composition | P(DMAEMA-co-MaPCL) |

| Drug | Doxorubicin (DOX) |

| Particle Size (Diameter) | ~150 nm |

| Drug Loading Content (DLC) | Up to 8.58% |

| Encapsulation Efficiency (EE) | >90% |

| Zeta Potential | Variable (pH-dependent) |

| In Vitro Drug Release | Increased release at pH 5.0 compared to pH 7.4 |

Note: The specific values can vary depending on the exact polymer composition, molecular weight, and drug loading method.

Experimental Protocol: Synthesis and Characterization of pH-Responsive Micelles for Doxorubicin Delivery

1. Synthesis of pH-Responsive Block Copolymer via RAFT Polymerization:

-

Materials: this compound (CPADB), 2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator), N,N-Dimethylaminoethyl methacrylate (DMAEMA, pH-responsive monomer), a hydrophobic monomer (e.g., methyl methacrylate), and a suitable solvent (e.g., 1,4-dioxane).

-

Procedure:

-

Dissolve the monomers, CPADB, and AIBN in the solvent in a reaction flask.

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for a specified time to achieve the target molecular weight and conversion.

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.

-

Characterize the polymer's molecular weight and polydispersity index (PDI) using Size Exclusion Chromatography (SEC).

-

2. Preparation of Doxorubicin-Loaded Micelles:

-

Method: Dialysis method.

-

Procedure:

-

Dissolve the synthesized block copolymer and Doxorubicin hydrochloride (with triethylamine to deprotonate) in a common solvent (e.g., DMF or DMSO).

-

Add the solution dropwise to a larger volume of deionized water under gentle stirring to allow for micelle formation.

-

Dialyze the solution against deionized water for 24-48 hours using a dialysis membrane (with an appropriate molecular weight cut-off) to remove the organic solvent and unloaded drug.

-

Collect the micellar solution and, if necessary, filter it to remove any aggregates.

-

3. Characterization of Drug-Loaded Micelles:

-

Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

-

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

-

Lyophilize a known amount of the micellar solution.

-

Dissolve the dried micelles in a suitable organic solvent to disrupt the structure.

-

Quantify the amount of encapsulated Doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic wavelength.

-

Calculate DLC and EE using the following formulas:

-

DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

-

EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

-

-

4. In Vitro pH-Responsive Drug Release Study:

-

Procedure:

-

Place a known amount of the Doxorubicin-loaded micelle solution into dialysis bags.

-

Immerse the dialysis bags in release media with different pH values (e.g., pH 7.4 and pH 5.0) at 37 °C with gentle shaking.

-

At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of released Doxorubicin in the collected samples using UV-Vis spectrophotometry or fluorescence spectroscopy.

-

Plot the cumulative drug release as a function of time.

-

Diagram: pH-Responsive Drug Release Mechanism

Caption: Mechanism of pH-triggered drug release from micelles.

Application Note 2: Thermo-Responsive Nanoparticles for On-Demand Drug Delivery

Polymers containing N-isopropylacrylamide (NIPAM) exhibit a Lower Critical Solution Temperature (LCST), a property that can be harnessed for temperature-triggered drug delivery. Using CPADB, copolymers of NIPAM can be synthesized to form nanoparticles that are stable and retain their drug cargo at physiological temperature (37 °C) but release it upon localized heating, for example, through focused ultrasound or in hyperthermic tumors.

Key Features:

-

On-Demand Release: Drug release can be externally triggered at a specific time and location.

-

Tunable LCST: The LCST can be adjusted by copolymerizing NIPAM with hydrophilic or hydrophobic co-monomers to suit the desired application.

-

Controlled Polymer Architecture: RAFT polymerization provides excellent control over the molecular weight and architecture of the thermo-responsive polymers.

Quantitative Data Summary: Thermo-Responsive Pentablock Terpolymer Nanoparticles

The following table presents characteristic data for thermo-responsive pentablock terpolymers synthesized using a macro-RAFT agent derived from CPADB.

| Parameter | Value | Reference |

| Polymer Composition | PMA-b-PNIPAM-b-PEG-b-PNIPAM-b-PMA | [1][2] |

| Molecular Weight (Mn, GPC) | 14,600 g/mol | [1] |

| Polydispersity Index (PDI) | 1.32 | [1] |

| Lower Critical Solution Temperature (LCST) | > 50 °C | [1] |

PMA: Poly(methacrylic acid), PNIPAM: Poly(N-isopropylacrylamide), PEG: Poly(ethylene glycol)

Experimental Protocol: Synthesis and Characterization of Thermo-Responsive Nanoparticles

1. Synthesis of a Macro-RAFT Agent from CPADB and PEG:

-

Procedure:

-

React dihydroxyl-capped Poly(ethylene glycol) (PEG) with this compound in the presence of a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP) to form a PEG-based macro-RAFT agent.[2]

-

Purify the macro-RAFT agent by precipitation.

-

2. Synthesis of Thermo-Responsive Pentablock Terpolymer:

-

Procedure:

-

Use the synthesized PEG-based macro-RAFT agent to initiate the RAFT polymerization of N-isopropylacrylamide (NIPAM).

-

After the formation of the PNIPAM blocks, introduce a second monomer, such as methacrylic acid (MAA), to grow the outer blocks.

-

Follow the general RAFT polymerization, purification, and characterization steps as described in Application Note 1.

-

3. Nanoparticle Formulation and Drug Loading:

-

Method: Nanoprecipitation.

-

Procedure:

-

Dissolve the thermo-responsive polymer and the drug in a water-miscible organic solvent.

-

Add the solution dropwise to water under vigorous stirring.

-

The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

-

Remove the organic solvent by evaporation under reduced pressure.

-

Purify the nanoparticle suspension to remove unloaded drug, for example, by dialysis or centrifugation.

-

4. In Vitro Thermo-Responsive Drug Release Study:

-

Procedure:

-

Incubate the drug-loaded nanoparticle suspension at two different temperatures: one below the LCST (e.g., room temperature) and one above the LCST (e.g., 40-50 °C).

-

At various time points, take aliquots and separate the released drug from the nanoparticles (e.g., by centrifugation through a filter).

-

Quantify the drug concentration in the supernatant.

-

Plot the cumulative drug release versus time for both temperatures to demonstrate temperature-triggered release.

-

Diagram: Synthesis and Self-Assembly of a Pentablock Terpolymer

Caption: Workflow for pentablock terpolymer synthesis and self-assembly.

References

Application Note: Surface Functionalization of Nanoparticles with Thermoresponsive Polymers via RAFT Polymerization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the surface functionalization of nanoparticles with a thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), using the "grafting from" technique mediated by a carboxy-terminated Reversible Addition-Fragmentation chain Transfer (RAFT) agent, 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD). This method allows for the synthesis of core-shell nanoparticles with a high grafting density and controlled polymer chain length, which are of significant interest for applications in drug delivery, biosensing, and diagnostics.

Introduction

The surface modification of nanoparticles with polymers is a powerful strategy to enhance their colloidal stability, biocompatibility, and to introduce specific functionalities.[1][2] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[3]

The "grafting from" approach, where polymer chains are grown directly from initiator or chain transfer agent sites immobilized on the nanoparticle surface, is particularly effective for achieving high polymer grafting densities.[4][5] This application note details the functionalization of iron oxide nanoparticles (IONPs) with PNIPAM, a well-known thermoresponsive polymer, using a carboxy-terminated RAFT agent (CPAD). The carboxylic acid group of the RAFT agent allows for its covalent attachment to an aminated nanoparticle surface, providing anchor points for the subsequent surface-initiated RAFT polymerization.

Experimental Workflow and Mechanism

The overall process involves three main stages: preparation of amine-functionalized nanoparticles, immobilization of the RAFT agent onto the surface, and the surface-initiated RAFT polymerization of the desired monomer.

The RAFT polymerization process is mediated by the chain transfer agent, which reversibly transfers the growing radical chain, allowing for controlled polymer growth.

Experimental Protocols

Materials and Equipment

-

Nanoparticles: Iron (III) chloride hexahydrate (FeCl₃·6H₂O), Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Surface Modification: (3-Aminopropyl)triethoxysilane (APTES), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS)

-

RAFT Agent: 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)

-

Monomer: N-isopropylacrylamide (NIPAM)

-

Initiator: 2,2′-Azobis(2-methylpropionitrile) (AIBN)

-

Solvents: Ethanol, Toluene, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

-

Equipment: Schlenk line, magnetic stirrer/hotplate, centrifuge, sonicator, dialysis tubing (MWCO 12-14 kDa), rotary evaporator.

Protocol 1: Synthesis of Amine-Functionalized Iron Oxide Nanoparticles (Fe₃O₄-NH₂)

-

Co-precipitation of Fe₃O₄ NPs: In a three-neck flask, dissolve FeCl₃·6H₂O (4.6 g) and FeCl₂·4H₂O (1.7 g) in deionized water (100 mL) under nitrogen bubbling.

-

Heat the solution to 80°C with vigorous stirring.

-

Rapidly add ammonium hydroxide solution (25%, 10 mL). A black precipitate will form immediately.

-

Continue stirring at 80°C for 1 hour.

-

Cool the mixture to room temperature. Collect the black precipitate using a strong magnet and wash several times with deionized water and then ethanol until the supernatant is neutral.

-

Amination: Disperse the washed Fe₃O₄ NPs (1.0 g) in ethanol (100 mL) via sonication.

-

Add APTES (2.0 mL) and stir the mixture under a nitrogen atmosphere at 70°C for 24 hours.

-

Cool the mixture, collect the Fe₃O₄-NH₂ nanoparticles with a magnet, and wash thoroughly with ethanol to remove unreacted APTES.

-

Dry the nanoparticles under vacuum.

Protocol 2: Immobilization of CPAD RAFT Agent (Fe₃O₄-RAFT)

-

Activate the carboxylic acid group of the CPAD RAFT agent. Dissolve CPAD (279 mg, 1.0 mmol), EDC (287 mg, 1.5 mmol), and NHS (173 mg, 1.5 mmol) in 20 mL of anhydrous DMF.

-

Stir the solution at room temperature for 4 hours in the dark.

-

Disperse the dried Fe₃O₄-NH₂ nanoparticles (500 mg) in 30 mL of anhydrous DMF via sonication.

-

Add the activated RAFT agent solution to the nanoparticle dispersion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the Fe₃O₄-RAFT nanoparticles with a magnet and wash them sequentially with DMF, DCM, and ethanol to remove unreacted reagents.

-

Dry the product under vacuum.

Protocol 3: Surface-Initiated RAFT Polymerization of NIPAM (Fe₃O₄-PNIPAM)

-

In a Schlenk tube, add the Fe₃O₄-RAFT nanoparticles (100 mg), NIPAM monomer (2.26 g, 20 mmol), and AIBN initiator (3.3 mg, 0.02 mmol).

-

Add 20 mL of anhydrous DMF. The molar ratio of [NIPAM]:[AIBN] is 1000:1. A small amount of free CPAD can be added to the solution to improve control if needed.

-

De-gas the mixture by performing three freeze-pump-thaw cycles.

-

Place the Schlenk tube in a preheated oil bath at 70°C and stir for 12 hours.

-

Stop the polymerization by quenching the reaction in an ice bath and exposing it to air.

-

Dilute the mixture with THF and precipitate the product into cold diethyl ether.

-

Collect the Fe₃O₄-PNIPAM nanoparticles with a magnet and wash several times with THF to remove residual monomer and free polymer.

-

Further purify the nanoparticles by dialysis against deionized water for 48 hours to remove any remaining impurities.

-

Lyophilize the purified product to obtain a dry powder.

Characterization and Data Presentation

Successful functionalization at each step should be confirmed using various analytical techniques. The quantitative data derived from these analyses are crucial for evaluating the success of the synthesis.

Characterization Techniques

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups (amine, amide, C=S of RAFT agent) at each modification step.

-

Thermogravimetric Analysis (TGA): To quantify the amount of polymer grafted onto the nanoparticle surface and calculate the grafting density.[6][7][8]

-

Transmission Electron Microscopy (TEM): To visualize the nanoparticle core and the polymer shell, and to determine the core size.[6][9]

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution at each stage.

-

Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight (Mn) and dispersity (Đ or Mw/Mn) of the polymer chains cleaved from the nanoparticle surface.

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the nanoparticle surface, confirming the presence of nitrogen (from amine and polymer) and sulfur (from RAFT agent).[6]

Quantitative Data Summary

The following tables summarize typical data obtained from the characterization of the synthesized nanoparticles.

Table 1: Nanoparticle Size and Surface Charge

| Sample | Core Diameter (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|---|

| Fe₃O₄ | 12.5 ± 1.5 | 25.3 ± 2.1 | 0.21 | -15.2 ± 1.8 |

| Fe₃O₄-NH₂ | 12.6 ± 1.4 | 28.1 ± 2.5 | 0.23 | +25.8 ± 2.2 |

| Fe₃O₄-RAFT | 12.5 ± 1.5 | 30.5 ± 2.8 | 0.24 | +5.1 ± 1.1 |

| Fe₃O₄-PNIPAM | 12.6 ± 1.4 | 75.9 ± 5.3 | 0.18 | -2.3 ± 0.9 |

Table 2: Polymer and Grafting Density Analysis

| Parameter | Value |

|---|---|

| Polymer Mn (GPC)¹ | 25,400 g/mol |

| Polymer Đ (Mw/Mn) (GPC)¹ | 1.18 |

| Weight Loss (TGA, 150-600°C) | 68.5% |

| Grafting Density (σ)² | 0.85 chains/nm² |

¹ Polymer cleaved from the nanoparticle surface for analysis. ² Grafting density (σ) can be calculated from TGA data using the following equation:[4][5][7] σ = (W_polymer * ρ_core * r_core * N_A) / (W_core * M_n) Where W is the weight fraction from TGA, ρ is the density of the core (Fe₃O₄ ≈ 5.2 g/cm³), r is the core radius (from TEM), N_A is Avogadro's number, and M_n is the polymer molecular weight (from GPC).

Conclusion

This application note provides a comprehensive and detailed protocol for the surface functionalization of iron oxide nanoparticles with PNIPAM using a "grafting from" RAFT polymerization technique. The methodology allows for excellent control over the polymer shell characteristics, yielding monodisperse core-shell nanoparticles with high grafting densities. The resulting hybrid materials are suitable for a wide range of advanced applications in the biomedical field, particularly where stimuli-responsive behavior is desired.

References

- 1. Polymer@gold Nanoparticles Prepared via RAFT Polymerization for Opto-Biodetection [mdpi.com]

- 2. [PDF] Polymer@gold Nanoparticles Prepared via RAFT Polymerization for Opto-Biodetection | Semantic Scholar [semanticscholar.org]

- 3. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polymer-Grafted Nanoparticles with Variable Grafting Densities for High Energy Density Polymeric Nanocomposite Dielectric Capacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Iron Oxide/Polymer Core–Shell Nanomaterials with Star-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Well-Defined Polymers for Biomedical Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of well-defined polymers for a range of biomedical applications, including drug delivery, tissue engineering, and diagnostics. The focus is on three major controlled/"living" radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Ring-Opening Metathesis Polymerization (ROMP). These methods offer precise control over polymer molecular weight, architecture, and functionality, which are critical for the development of advanced and effective biomedical materials.[1][2]

Controlled Polymerization Techniques: An Overview

The advent of controlled polymerization techniques has revolutionized the synthesis of polymers for biomedical use, allowing for the creation of materials with predetermined structures and narrow molecular weight distributions.[1] This control is essential for ensuring batch-to-batch consistency and for fine-tuning the biological performance of the resulting materials.[3]

-

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for polymerizing a wide variety of monomers with a high degree of control. It involves the reversible activation and deactivation of dormant polymer chains using a transition metal catalyst, typically a copper complex.[4]

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another powerful controlled radical polymerization technique that is compatible with a broad range of monomers and reaction conditions. Control is achieved through the use of a RAFT agent, which mediates the polymerization via a reversible chain transfer process.

-

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. It is particularly useful for synthesizing polymers with unique backbone structures and for the preparation of functionalized materials.[5]

Data Presentation: Comparative Polymer Properties

The following tables summarize key quantitative data for polymers synthesized using ATRP, RAFT, and ROMP for various biomedical applications.

Table 1: Molecular Weight and Polydispersity Index (PDI) of Biomedical Polymers

| Polymerization Method | Polymer System | Application | Mn (kDa) | PDI (Đ) | Reference(s) |

| ATRP | p(HEMA) | Tissue Engineering | 10 - 50 | 1.1 - 1.3 | [1] |

| ATRP | p(HPMA) | Drug Delivery | 3 - 65 | 1.05 - 1.09 | [6] |

| ATRP | p(MMA-b-HEMA) | Biomaterial | 63 | 1.5 | [7] |

| RAFT | p(NIPAAm-b-AA) | Drug Delivery | 7.9 - 20 | 1.19 - 1.3 | [8] |

| RAFT | p(HPMA) | Drug Delivery | 18 - 94 | < 1.3 | |

| RAFT | p(AA)-stabilized PS | Nanoparticles | 8 - 92 | < 1.19 | [9] |

| ROMP | p(Norbornene-amine) | Biomimetic | 3 - 65 | 1.05 - 1.08 | [10] |

| ROMP | p(Cyclooctene) | Biomaterial | - | Narrow | [11] |

| ROMP | p(Norbornene-ester) | Functional Polymer | 11.7 - 15.3 | - | [12] |

Table 2: Drug Loading and Cytotoxicity of Polymeric Drug Carriers

| Polymerization Method | Polymer Carrier | Drug | Loading Efficiency (%) | Loading Content (%) | Cell Line | IC50 (µM) | Reference(s) |

| ATRP | PLG-b-PMPC micelles | Cisplatin | - | - | 4T1 | Lower than free drug | [13] |

| RAFT | PLGA-b-PNAM2 micelles | Doxorubicin | 81.7 | 9.1 | - | - | [10] |

| RAFT | PEG-b-PGlu-b-PPhe micelles | Cisplatin | - | 15 | - | - | [14] |

| RAFT | PEG-b-PGlu-b-PPhe micelles | Paclitaxel | - | 9 | - | - | [14] |

| - | CPT-PLA conjugate | Camptothecin | - | - | Various | 0.389 | [15] |

| - | Dox-PLA conjugate | Doxorubicin | - | - | Various | 0.970 | [15] |

| - | Ptx-PLA conjugate | Paclitaxel | - | - | Various | 0.111 | [15] |

| - | M(CPT/CisPt(II)) micelles | CPT/Cisplatin | - | - | HCT-8 | Lower than free drugs | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of well-defined polymers using ATRP, RAFT, and ROMP.

Protocol 1: Synthesis of p(HPMA) via ATRP for Drug Delivery

This protocol describes the synthesis of poly(N-(2-hydroxypropyl)methacrylamide) (p(HPMA)), a biocompatible polymer widely used in drug delivery systems.[6]

Materials:

-

N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

-

Ethyl α-bromoisobutyrate (EBiB) initiator

-

Copper(I) bromide (CuBr) catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand

-

Methanol (solvent)

-

Basic alumina

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask and line

Procedure:

-

Monomer Purification: Dissolve HPMA in methanol and pass the solution through a column of basic alumina to remove the inhibitor.

-

Solvent Degassing: Degas the methanol by bubbling with nitrogen or argon for at least 30 minutes.

-

Catalyst/Ligand Complex Formation: In a dry Schlenk flask, add CuBr and PMDETA. Seal the flask and deoxygenate by performing three cycles of vacuum and backfilling with the inert gas.

-

Reaction Setup: In a separate flask, dissolve the purified HPMA and EBiB in degassed methanol. Transfer this solution to the Schlenk flask containing the catalyst complex via a degassed syringe.

-

Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 20-50 °C) and stir. Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR or GC to determine monomer conversion.

-

Termination and Purification: Once the desired molecular weight is achieved, terminate the polymerization by exposing the reaction mixture to air. Dilute the polymer solution with methanol and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the polymer by adding the methanol solution dropwise into a large excess of a non-solvent like cold diethyl ether. Filter and dry the resulting polymer under vacuum.

Protocol 2: Synthesis of pH-Responsive Poly(acrylic acid) via RAFT for Drug Delivery

This protocol details the synthesis of poly(acrylic acid) (PAA), a pH-responsive polymer, using RAFT polymerization. Such polymers are used in smart drug delivery systems that release their payload in response to changes in pH.[8][9]

Materials:

-

Acrylic acid (AA) monomer

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent

-

4,4'-Azobis(4-cyanopentanoic acid) (V-501) initiator

-

Methanol (solvent)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask and line

Procedure:

-

Monomer Purification: Purify acrylic acid by distillation under reduced pressure to remove the inhibitor.

-

Reaction Setup: In a Schlenk flask, dissolve the purified acrylic acid, CPADB, and V-501 in methanol.

-

Deoxygenation: Deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes.

-

Polymerization: Seal the flask and immerse it in a preheated oil bath at 60-70 °C. Stir the reaction mixture for the desired time to achieve the target molecular weight.

-

Termination: Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

-

Purification and Isolation: Precipitate the polymer by adding the methanol solution to a large volume of a non-solvent such as diethyl ether. Collect the polymer by filtration and dry it under vacuum.

Protocol 3: Synthesis of a Thiol-Norbornene Hydrogel via ROMP for 3D Cell Culture

This protocol describes the synthesis of a hydrogel scaffold for tissue engineering applications using Ring-Opening Metathesis Polymerization of a norbornene-functionalized PEG macromer, followed by thiol-ene crosslinking.[4][17]

Materials:

-

8-arm PEG-Norbornene (PEG-Nor) macromer

-

Dithiothreitol (DTT) crosslinker

-